3-[4-Fluoro-3-(trifluoromethyl)phenyl]azetidin-3-ol
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Overview
Description
3-[4-Fluoro-3-(trifluoromethyl)phenyl]azetidin-3-ol is an organic compound that features a unique combination of fluorine atoms and an azetidine ringThe presence of the trifluoromethyl group enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent . The reaction conditions often involve the use of a strong base, such as tetrabutylammonium fluoride, in a solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the efficient production of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
3-[4-Fluoro-3-(trifluoromethyl)phenyl]azetidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms and the azetidine ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted azetidines .
Scientific Research Applications
3-[4-Fluoro-3-(trifluoromethyl)phenyl]azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-[4-Fluoro-3-(trifluoromethyl)phenyl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may interact with enzymes and receptors in novel ways .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(trifluoromethyl)phenylmethanol: Similar in structure but with a methanol group instead of an azetidine ring.
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of an azetidine ring.
Uniqueness
3-[4-Fluoro-3-(trifluoromethyl)phenyl]azetidin-3-ol is unique due to the presence of both the trifluoromethyl group and the azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9F4NO |
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Molecular Weight |
235.18 g/mol |
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]azetidin-3-ol |
InChI |
InChI=1S/C10H9F4NO/c11-8-2-1-6(9(16)4-15-5-9)3-7(8)10(12,13)14/h1-3,15-16H,4-5H2 |
InChI Key |
AJTDUAKDFQXFQV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=CC(=C(C=C2)F)C(F)(F)F)O |
Origin of Product |
United States |
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